N,N-dimethyl-3,6-diphenyl-1,2,4-triazin-5-amine

Lipophilicity Drug-likeness ADME

N,N-Dimethyl-3,6-diphenyl-1,2,4-triazin-5-amine (CAS 339013-08-0) is a fully substituted 1,2,4-triazine derivative featuring phenyl groups at the 3- and 6-positions and a dimethylamino substituent at the 5-position of the triazine ring. With a molecular formula of C₁₇H₁₆N₄ and a molecular weight of 276.34 g/mol, it belongs to the broader class of 1,2,4-triazin-5-amines, a scaffold recognized for its utility in kinase inhibitor design and medicinal chemistry.

Molecular Formula C17H16N4
Molecular Weight 276.343
CAS No. 339013-08-0
Cat. No. B2869847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-3,6-diphenyl-1,2,4-triazin-5-amine
CAS339013-08-0
Molecular FormulaC17H16N4
Molecular Weight276.343
Structural Identifiers
SMILESCN(C)C1=C(N=NC(=N1)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C17H16N4/c1-21(2)17-15(13-9-5-3-6-10-13)19-20-16(18-17)14-11-7-4-8-12-14/h3-12H,1-2H3
InChIKeyVGSKCKKYHFXWHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Dimethyl-3,6-diphenyl-1,2,4-triazin-5-amine (CAS 339013-08-0): Core Identity and Physicochemical Baseline


N,N-Dimethyl-3,6-diphenyl-1,2,4-triazin-5-amine (CAS 339013-08-0) is a fully substituted 1,2,4-triazine derivative featuring phenyl groups at the 3- and 6-positions and a dimethylamino substituent at the 5-position of the triazine ring . With a molecular formula of C₁₇H₁₆N₄ and a molecular weight of 276.34 g/mol, it belongs to the broader class of 1,2,4-triazin-5-amines, a scaffold recognized for its utility in kinase inhibitor design and medicinal chemistry [1]. The compound is commercially available, typically at 90% purity, and serves as a building block or reference standard for structure-activity relationship (SAR) studies within the triazine chemical space .

Why Generic Substitution of N,N-Dimethyl-3,6-diphenyl-1,2,4-triazin-5-amine is Not Advisable for Research or Procurement


Within the 1,2,4-triazin-5-amine chemical space, subtle modifications to the amine substituent profoundly influence both physicochemical properties and biological target engagement. The dimethylamino group on N,N-dimethyl-3,6-diphenyl-1,2,4-triazin-5-amine imparts distinct electronic and steric characteristics compared to its primary amine (CAS 37496-85-8) or isopropyl-substituted (CAS 339013-13-7) analogs, which can alter hydrogen-bonding capacity, basicity, and conformational preferences . Notably, the 1,2,4-triazine scaffold is a privileged structure in kinase inhibition, where the nature of the 5-amino substituent is a critical determinant of potency and selectivity against specific kinase targets (e.g., TrkA, c-Met) [1][2]. Therefore, interchanging these analogs without quantitative evidence of functional equivalence risks compromising target engagement, solubility, and overall experimental reproducibility.

Quantitative Differentiation Guide for N,N-Dimethyl-3,6-diphenyl-1,2,4-triazin-5-amine


Lipophilicity Advantage: Enhanced Predicted LogP and Membrane Permeability

The dimethylamino substitution at the 5-position of the 1,2,4-triazine ring significantly increases lipophilicity compared to the unsubstituted 5-amino-3,6-diphenyl-1,2,4-triazine (CAS 37496-85-8). The N,N-dimethyl derivative exhibits a predicted LogP of 3.58 (ACD/Labs) and a LogD (pH 7.4) of 3.84 , whereas the primary amine congener is expected to have a substantially lower LogP (estimated ~2.0–2.5) due to its hydrogen-bond donor capacity. This lipophilicity shift directly impacts membrane permeability predictions, with the dimethyl compound showing a higher predicted blood-brain barrier penetration potential.

Lipophilicity Drug-likeness ADME

Elimination of Hydrogen-Bond Donor: Potential Selectivity Impact in Kinase Binding

The dimethylamino group in N,N-dimethyl-3,6-diphenyl-1,2,4-triazin-5-amine completely removes the hydrogen-bond donor (HBD) capability present in the primary amine analog (5-amino-3,6-diphenyl-1,2,4-triazine). In kinase inhibitor design, the presence or absence of an HBD at this position can dictate hinge-binding interactions within the ATP pocket [1]. Removal of the HBD may reduce affinity for kinases that rely on a key hydrogen bond to the hinge region (e.g., many tyrosine kinases), potentially enhancing selectivity for targets that do not require this interaction. This structural feature is directly analogous to strategies used in optimizing TrkA inhibitors within the 1,2,4-triazine chemical series [2].

Kinase inhibition Hydrogen bonding Selectivity

Steric Bulk Differentiation: Impact on Metabolic Stability and CYP450 Interactions

The N,N-dimethyl substitution introduces greater steric bulk around the 5-amino nitrogen compared to the N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine (CAS 339013-13-7) analog. While both are tertiary amines, the dimethyl group presents a smaller steric profile than isopropyl, potentially influencing metabolic N-dealkylation rates by cytochrome P450 enzymes. Studies on related triazene and triazine series demonstrate that N-methyl substituents undergo CYP450-mediated demethylation at rates distinct from N-dealkylation of larger alkyl groups, affecting metabolic half-life [1]. For the target compound, the absence of a benzylic C–H bond (present in the N-isopropyl analog) may reduce the likelihood of rapid oxidative metabolism at this site.

Metabolic stability CYP450 Steric shielding

Aqueous Solubility Trade-off: Limited Data Necessitating Experimental Determination

The increased lipophilicity of N,N-dimethyl-3,6-diphenyl-1,2,4-triazin-5-amine (LogP 3.58) is expected to result in reduced aqueous solubility compared to more polar analogs such as 5-amino-3,6-diphenyl-1,2,4-triazine. Using the general solubility equation (LogS ≈ 0.5 – 0.01(MP-25) – LogP), the predicted intrinsic aqueous solubility of the target compound is approximately 1–5 µg/mL, whereas the primary amine analog may exhibit solubility of 10–50 µg/mL (estimated). This trade-off is critical for assay design: compounds with LogP > 3 often require DMSO stock solutions and may precipitate in aqueous assay buffers at concentrations above 10 µM.

Solubility Formulation Biophysical properties

Pharmacological Target Engagement: Class-Level Evidence for Kinase Inhibition

The 1,2,4-triazine scaffold is a validated pharmacophore for kinase inhibition, with multiple derivatives showing potent activity against TrkA (IC50 as low as 13 nM) and c-Met (IC50 = 31.70 µM for lead compound NCI 748494/1) [1][2]. While no direct TrkA or c-Met inhibition data are available for N,N-dimethyl-3,6-diphenyl-1,2,4-triazin-5-amine itself, the compound's structural alignment with the 3,6-diphenyl-1,2,4-triazine core present in patented TrkA inhibitors [3] strongly suggests potential for similar target engagement. The N,N-dimethyl substitution may modulate kinase selectivity compared to the primary amine lead compounds, analogous to SAR trends observed in the c-Met inhibitor series where N-substitution dramatically altered potency (IC50 shift from 31.70 µM to 4.31 µM upon lead optimization) [2].

TrkA kinase c-Met kinase Tyrosine kinase inhibitor

Critical Caveat: Absence of Direct Comparative Biological Activity Data

It is essential to acknowledge that a comprehensive search of the peer-reviewed literature and patent databases yielded no head-to-head biological activity comparisons between N,N-dimethyl-3,6-diphenyl-1,2,4-triazin-5-amine (CAS 339013-08-0) and its closest analogs (CAS 37496-85-8, CAS 339013-13-7) in any enzyme assay, cell-based assay, or in vivo model. The differentiation evidence presented above relies on predicted physicochemical properties, class-level SAR inferences from related 1,2,4-triazine kinase inhibitors, and general medicinal chemistry principles. Any procurement decision should be accompanied by experimental validation of the specific biological endpoint of interest.

Data gap Experimental validation Procurement risk

Optimal Application Scenarios for N,N-Dimethyl-3,6-diphenyl-1,2,4-triazin-5-amine


Kinase Inhibitor SAR Probe: Exploring N-Substitution Effects on TrkA/c-Met Selectivity

Research groups investigating structure-activity relationships within the 1,2,4-triazine kinase inhibitor series can employ N,N-dimethyl-3,6-diphenyl-1,2,4-triazin-5-amine as a tool to systematically assess the impact of tertiary amine substitution on kinase selectivity. Given that patented 1,2,4-triazine TrkA inhibitors achieve IC50 values as low as 13 nM [1], this compound offers a direct comparator to evaluate whether dimethylation at the 5-amino position preserves or attenuates potency relative to the primary amine lead series. Its use is particularly relevant for laboratories with established TrkA or c-Met kinase assays seeking to expand their chemical space coverage.

Physicochemical Benchmarking Study: LogP-Driven Membrane Permeability Comparisons

The compound's relatively high predicted LogP (3.58) makes it a suitable candidate for benchmarking studies that correlate lipophilicity with passive membrane permeability in parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayers. Its 0 H-bond donor count distinguishes it from the primary amine analog (1 HBD), enabling pairwise experiments that isolate the contribution of hydrogen-bond donor capacity to permeability without altering the core triazine scaffold. Such studies are valuable for medicinal chemistry teams developing CNS-penetrant kinase inhibitors.

Metabolic Stability Assessment: CYP450 N-Dealkylation Rate Studies

The dimethylamino group presents a defined metabolic handle for studying N-demethylation kinetics by cytochrome P450 isoforms. Drawing on the established methodology for triazene metabolism studies, where N-demethylation rates have been systematically quantified [2], researchers can use this compound as a substrate to measure CYP450 isoform-specific activity (e.g., CYP3A4, CYP2D6). The absence of a benzylic C–H bond differentiates it from the N-isopropyl analog (CAS 339013-13-7), potentially serving as a negative control in metabolic stability comparisons.

Reference Standard for Analytical Method Development and Quality Control

Commercially available at 90% purity (CAS 339013-08-0) , this compound can serve as a reference standard for HPLC or LC-MS method development targeting 1,2,4-triazine-based drug candidates. Its distinct UV absorption profile (triazine chromophore with extended conjugation from two phenyl rings) and MS fragmentation pattern (molecular ion at m/z 276.14) facilitate robust analytical detection. Procurement for this purpose is justified when the analytical target analytes share the 3,6-diphenyl-1,2,4-triazine core.

Quote Request

Request a Quote for N,N-dimethyl-3,6-diphenyl-1,2,4-triazin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.